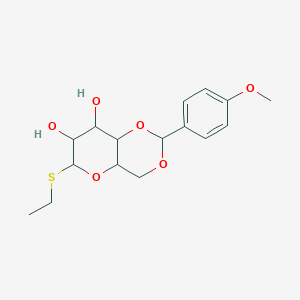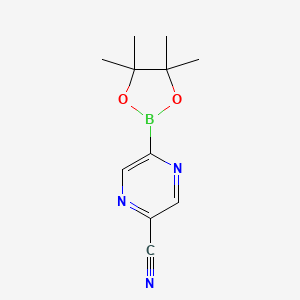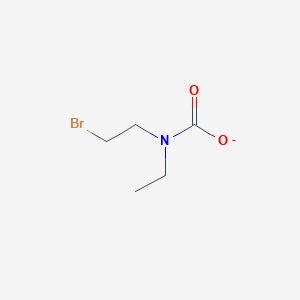![molecular formula C17H11ClO3S B12291348 1-[(4-Chlorophenyl)sulfonyl]-2-naphthaldehyde](/img/structure/B12291348.png)
1-[(4-Chlorophenyl)sulfonyl]-2-naphthaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Chlorophenyl)sulfonyl]-2-naphthaldehyde is an organic compound that features a naphthalene ring substituted with a sulfonyl group and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-2-naphthaldehyde typically involves the sulfonylation of 2-naphthaldehyde with 4-chlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency of the final product.
化学反応の分析
Types of Reactions: 1-[(4-Chlorophenyl)sulfonyl]-2-naphthaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 1-[(4-Chlorophenyl)sulfonyl]-2-naphthoic acid.
Reduction: 1-[(4-Chlorophenyl)sulfonyl]-2-naphthyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-[(4-Chlorophenyl)sulfonyl]-2-naphthaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new drugs, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1-[(4-Chlorophenyl)sulfonyl]-2-naphthaldehyde involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, further enhancing its binding affinity and specificity.
類似化合物との比較
1-[(4-Bromophenyl)sulfonyl]-2-naphthaldehyde: Similar structure but with a bromine atom instead of chlorine.
1-[(4-Methylphenyl)sulfonyl]-2-naphthaldehyde: Similar structure but with a methyl group instead of chlorine.
1-[(4-Nitrophenyl)sulfonyl]-2-naphthaldehyde: Similar structure but with a nitro group instead of chlorine.
Uniqueness: 1-[(4-Chlorophenyl)sulfonyl]-2-naphthaldehyde is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with other molecules. The electron-withdrawing nature of the chlorine atom can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions.
特性
分子式 |
C17H11ClO3S |
|---|---|
分子量 |
330.8 g/mol |
IUPAC名 |
1-(4-chlorophenyl)sulfonylnaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C17H11ClO3S/c18-14-7-9-15(10-8-14)22(20,21)17-13(11-19)6-5-12-3-1-2-4-16(12)17/h1-11H |
InChIキー |
UYHQXJSBQJBBLE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)C3=CC=C(C=C3)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


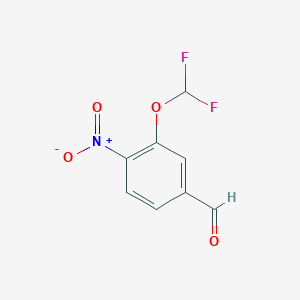

![4-[2,6-dimethyl-4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydro-1H-indene-2-carboxylic acid;4-methylbenzenesulfonic acid](/img/structure/B12291274.png)
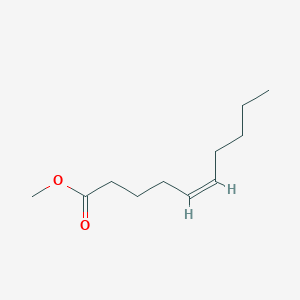
![2-[4-(7-Bromoquinolin-2-yl)oxyphenoxy]propanoic acid](/img/structure/B12291289.png)
![3-[8-[2-[Cyclohexylmethyl(2,3-dihydroxypropanoyl)amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide](/img/structure/B12291292.png)


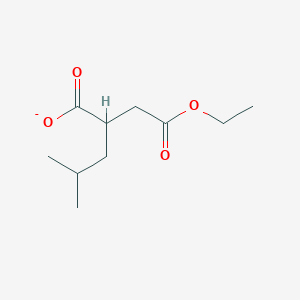
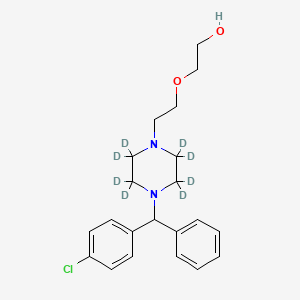
![(2E)-3-octadecyl-2-[(E)-3-(3-octadecyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;perchlorate](/img/structure/B12291316.png)
